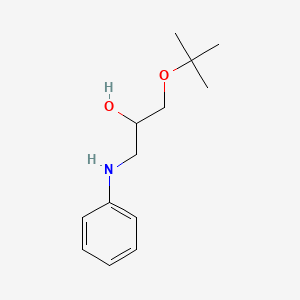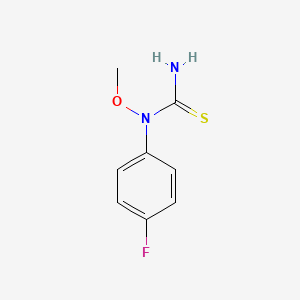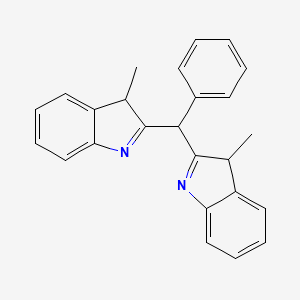![molecular formula C18H15ClFNO B12586783 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-05-6](/img/structure/B12586783.png)
5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position, a fluorophenyl group at the 7-position, and an isopropoxy group at the 8-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, fluorophenyl, and isopropoxy groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the fluorophenyl group can be added through a Suzuki coupling reaction using a fluorophenylboronic acid and a palladium catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
648897-05-6 |
|---|---|
分子式 |
C18H15ClFNO |
分子量 |
315.8 g/mol |
IUPAC 名称 |
5-chloro-7-(3-fluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClFNO/c1-11(2)22-18-15(12-5-3-6-13(20)9-12)10-16(19)14-7-4-8-21-17(14)18/h3-11H,1-2H3 |
InChI 键 |
YCCMNKQHNSIAAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)F)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)


![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)

